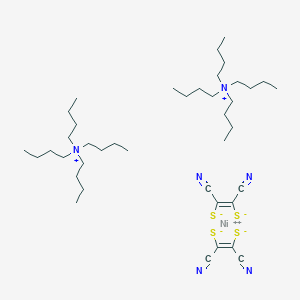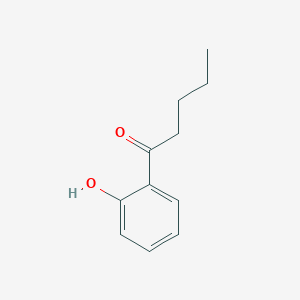
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene
Descripción general
Descripción
1-Chloro-2-fluoro-4-methyl-5-nitrobenzene, also known as CFMN, is a nitrobenzene compound with a unique set of properties. It is a colorless, crystalline solid with a melting point of approximately 130°C. CFMN has a wide range of applications in organic synthesis, as a reagent in organic chemistry, and in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Practical Synthesis of Related Compounds
A study by Qiu et al. (2009) discusses the synthesis of 2-Fluoro-4-bromobiphenyl, highlighting challenges and developments in the synthesis of fluoro-brominated compounds. This research points towards the importance of such compounds in manufacturing materials like flurbiprofen, indicating potential synthesis and application areas for 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene in pharmaceuticals or materials science (Qiu et al., 2009).
Luminescent Materials for Sensing Applications
Paria et al. (2022) review the use of luminescent micelles in sensing applications, specifically for detecting nitroaromatic and nitramine explosives. The research underlines the role of chemical structures similar to this compound in creating sensitive probes for environmental and security purposes (Paria et al., 2022).
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) explores nucleophilic aromatic substitution reactions, including those involving nitro groups, which is relevant for understanding the chemical behavior and potential reactions of this compound in synthetic applications (Pietra & Vitali, 1972).
Advances in Liquid Crystal Technologies
Hird (2007) discusses the incorporation of fluoro substituents into liquid crystals, emphasizing their impact on physical properties and applications in display technologies. This suggests potential research directions for modifying the electronic and optical properties of materials using compounds like this compound (Hird, 2007).
Propiedades
IUPAC Name |
1-chloro-2-fluoro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMBGOGKOKTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459039 | |
| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118664-99-6 | |
| Record name | 1-CHLORO-2-FLUORO-4-METHYL-5-NITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

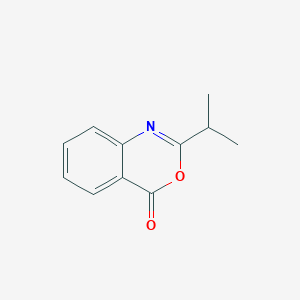





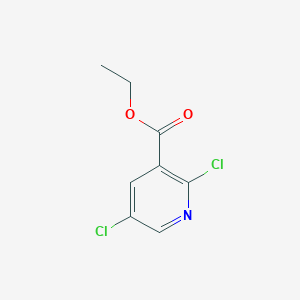
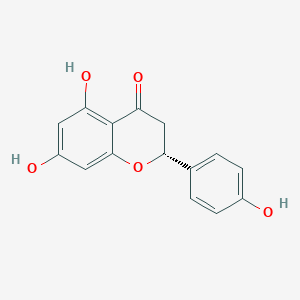
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)
